molecular formula C16H18N4O4 B2378573 2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705352-64-2

2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2378573
CAS No.: 1705352-64-2
M. Wt: 330.344
InChI Key: NWHMDMGPHSAYJK-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety via a methyl linker. The pyrazole nitrogen at position 4 is further functionalized with an acetamide group. Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole-acetamides, benzodioxin-containing derivatives) suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors via heterocyclic interactions .

Properties

IUPAC Name

2-acetamido-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-11(21)17-7-16(22)19-12-6-18-20(8-12)9-13-10-23-14-4-2-3-5-15(14)24-13/h2-6,8,13H,7,9-10H2,1H3,(H,17,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHMDMGPHSAYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a complex organic compound featuring a unique structural arrangement that includes a pyrazole ring and a 1,4-benzodioxane moiety. Its molecular formula is C16H18N4O4, with a molecular weight of 330.344 g/mol. This compound's structural characteristics suggest potential biological activities that merit investigation.

Structural Features and Implications

The presence of functional groups such as the acetamido and pyrazole enhances the compound's reactivity and potential interactions with biological targets. Pyrazoles are known for their ability to interact with various enzymes and receptors, while acetamides can participate in hydrogen bonding, acting as effective binding sites for biological interactions .

Biological Activity

Research indicates that compounds structurally similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Similar benzodioxane derivatives have been associated with antibacterial effects. The mechanism often involves the inhibition of bacterial biofilm formation and disruption of growth pathways .
  • Enzyme Inhibition : Studies on related compounds have shown potential as enzyme inhibitors, particularly against enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to the target molecule:

  • Synthesis and Evaluation of Sulfonamides : A study synthesized new sulfonamides containing benzodioxane and acetamide moieties, which were screened for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. Results indicated promising therapeutic applications for T2DM and AD .
  • Inhibitory Effects on Cancer Cells : Research involving similar compounds has demonstrated antiproliferative effects on various cancer cell lines. For instance, trametinib combined with other agents showed enhanced tumor growth inhibition in malignant pleural mesothelioma models .

Interaction Studies

The interaction studies involving this compound suggest that it may engage with multiple biological targets. This interaction is crucial for elucidating its mechanism of action and potential therapeutic uses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructure FeaturesUnique Properties
N-(2,3-dihydrobenzo[b][1,4]dioxin) sulfonamideContains sulfonamide instead of acetamidoKnown for significant enzyme inhibition
5-chloro-3-hydroxythieno[3,2-d]pyrimidineContains thieno ringExhibits activity against FEN1 and EXO1 enzymes
(R)-N-(benzodioxan) derivativesSimilar benzodioxane moietyPotentially anti-hepatotoxic effects

This table highlights the diverse biological activities associated with the benzodioxane structure while emphasizing the unique combination of functionalities present in the target compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide exhibit antimicrobial properties. A study evaluating various acetamide derivatives found that certain structures demonstrated significant activity against bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. For instance, derivatives containing the pyrazole moiety have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that related compounds exhibited cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells . The proposed mechanism includes the induction of apoptosis through mitochondrial pathways.

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes linked to disease pathology. Compounds derived from similar structures have been tested for their ability to inhibit key enzymes involved in metabolic pathways related to diabetes and Alzheimer's disease. For example, a study highlighted the enzyme inhibitory potential of sulfonamide derivatives with benzodioxane structures against α-glucosidase and acetylcholinesterase . This suggests that this compound may also possess similar inhibitory capabilities.

Case Studies

StudyCompoundFindings
2-acetamido derivativesSignificant antimicrobial activity against S. aureus and E. coli.
Pyrazole derivativesInduced apoptosis in breast cancer cells; inhibited proliferation in lung cancer cells.
Benzodioxane sulfonamidesInhibited α-glucosidase and acetylcholinesterase; potential for diabetes and Alzheimer's treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the literature:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Properties Reference
Target Compound : 2-Acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide Pyrazole, benzodioxin, acetamide ~357 (estimated) Hypothesized: Antifungal, anticonvulsant (based on pyrazole-acetamide analogs) N/A
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Benzodioxin, triazole, thioacetamide ~430 (estimated) Unspecified, but triazole-thioacetamide motifs are associated with kinase inhibition
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone, dichlorophenyl, acetamide ~390 (estimated) Anticonvulsant activity demonstrated in preclinical models
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Pyrazole, nitro-phenyl, acetamide 366.38 Antifungal, insecticidal; crystallographic stability via N–H⋯O hydrogen bonds
Silybin derivatives (e.g., compound 5 in ) Benzodioxin, flavanolignan, ester linkages 1158.1 (for compound 5) Antioxidant, hepatoprotective (inferred from silybin’s known activities)

Structural and Functional Analysis

Core Heterocycle Comparison: Pyrazole vs. Triazole: The target compound’s pyrazole ring (vs. Pyrazoles are associated with antifungal/insecticidal activities , while triazoles often target metalloenzymes or kinases . Benzodioxin vs. Quinazolinone: The benzodioxin group in the target compound (shared with ) provides planar aromaticity for DNA intercalation or protein binding, whereas quinazolinone in introduces a hydrogen-bond acceptor (C=O), critical for anticonvulsant activity.

Substituent Effects: Acetamide Group: Present in all compared compounds, this group facilitates hydrogen bonding. In , it stabilizes crystal packing via N–H⋯O interactions, which could enhance the target compound’s bioavailability. Electron-Withdrawing Groups: The nitro group in increases electrophilicity, aiding redox-mediated antifungal activity.

Biological Activity Hypotheses: The target compound’s pyrazole-acetamide core aligns with antifungal agents (e.g., ), while the benzodioxin moiety may confer antioxidant properties akin to silybin derivatives .

Molecular weight (~357 g/mol) falls within the optimal range for oral bioavailability, unlike larger silybin derivatives (e.g., 1158 g/mol in ).

Research Findings and Gaps

  • Crystallography : Pyrazole-acetamides in form stable crystals via hydrogen bonds; the target compound may exhibit similar packing, aiding formulation.
  • Unanswered Questions : Specific biological data (e.g., IC50 values, toxicity) are absent. Comparative studies with and are needed to evaluate efficacy against shared targets.

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